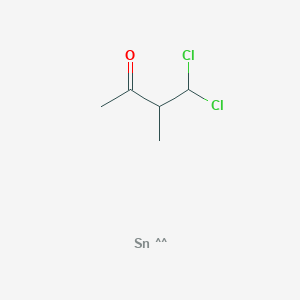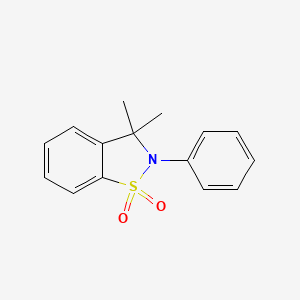![molecular formula C28H44N2O B14635408 Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]- CAS No. 57202-42-3](/img/structure/B14635408.png)
Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]- is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in the ring. This particular compound is characterized by the presence of a heptyl group at position 5 and a phenyl group substituted with an undecyloxy chain at position 2. These structural modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes or ketones with amidines in the presence of catalysts such as zinc chloride or copper complexes. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the heptyl and undecyloxy chains, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl group, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: The aromatic nature of the pyrimidine and phenyl rings allows for electrophilic and nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled conditions.
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of advanced materials, coatings, and polymers with specific functional properties.
Mechanism of Action
The mechanism by which Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]- exerts its effects involves interactions with various molecular targets and pathways. In biological systems, it may bind to specific enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrimidine: The parent compound with a simpler structure.
Pyrazine: Another diazine with nitrogen atoms at positions 1 and 4.
Pyridazine: Diazine with nitrogen atoms at positions 1 and 2.
Uniqueness: The presence of long alkyl chains and aromatic groups enhances its solubility, stability, and reactivity compared to simpler pyrimidines .
Properties
CAS No. |
57202-42-3 |
|---|---|
Molecular Formula |
C28H44N2O |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
5-heptyl-2-(4-undecoxyphenyl)pyrimidine |
InChI |
InChI=1S/C28H44N2O/c1-3-5-7-9-10-11-12-14-16-22-31-27-20-18-26(19-21-27)28-29-23-25(24-30-28)17-15-13-8-6-4-2/h18-21,23-24H,3-17,22H2,1-2H3 |
InChI Key |
YBFHBANGFOUTRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


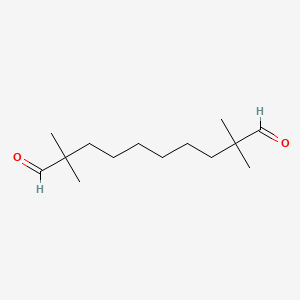
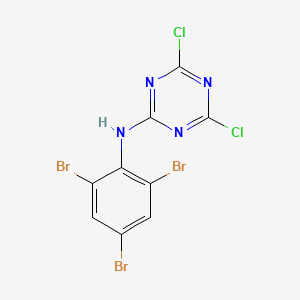


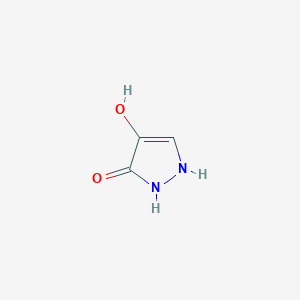
![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
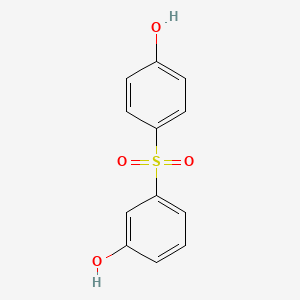
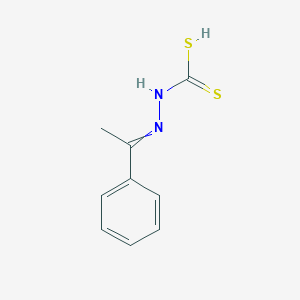
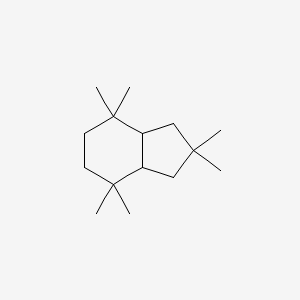
![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)
![Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate](/img/structure/B14635406.png)

